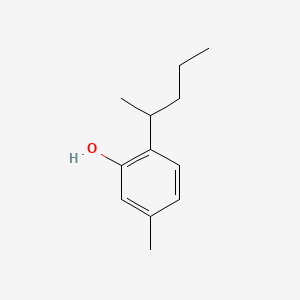
3-Methyl-6-(1-methylbutyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-6-(1-methylbutyl)phenol is a bioactive chemical.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for structural confirmation of 3-Methyl-6-(1-methylbutyl)phenol in synthetic mixtures?
- Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is critical for structural elucidation. Retention indices (e.g., 22.9015 min for analogous phenols) and mass fragmentation patterns (e.g., molecular ion peaks at m/z 150–164 for alkylphenols) should align with reference standards . Nuclear magnetic resonance (NMR) spectroscopy further validates substituent positions, particularly distinguishing 1-methylbutyl and methyl groups on the aromatic ring.
Q. How can extraction efficiency of this compound from plant matrices be optimized?
- Methodological Answer: Liquid-liquid extraction (LLE) using methyl isobutyl ketone (MIBK)-water systems achieves >95% recovery in dilute phenol concentrations. Ternary phase equilibrium data at 25–50°C (e.g., partition coefficients of 0.054–0.810 for phenolic analogs) guide solvent selection and temperature optimization . Steam distillation coupled with GC-MS (as in essential oil studies) is suitable for volatile phenolic derivatives .
Advanced Research Questions
Q. How should researchers resolve discrepancies in the stability data of this compound under varying pH and temperature?
- Methodological Answer: Conduct accelerated stability studies using HPLC-UV monitoring. For example:
Q. What experimental design considerations are critical for evaluating biological activity in cell cultures to avoid phenol derivative interference?
- Methodological Answer: Use phenol red-free media to prevent estrogenic interference, as phenol red alters pH and receptor activity (e.g., 50% suppression of epileptiform bursts at 0.1 mM) . Validate cytotoxicity assays with negative controls (e.g., MTT assays in 3T3 fibroblasts) and cross-check with LC-MS quantification to isolate target compound effects .
Q. How can conflicting antioxidant capacity data from Folin-Ciocalteu vs. DPPH assays be reconciled?
- Methodological Answer: The Folin-Ciocalteu method quantifies total phenolics (e.g., 0.798–0.810 mg/g thymol equivalents) but overestimates reducing capacity due to non-phenolic reductants . DPPH radical scavenging (IC₅₀ values) specifically measures hydrogen donation. Cross-validate with HPLC-coupled assays (e.g., ABTS⁺) and adjust for matrix interferences (e.g., tannins in plant extracts) .
Q. Data Contradiction Analysis
Q. How do structural analogs like 2-(1-Methylbutyl)phenol (CAS 87-26-3) impact the interpretation of bioactivity data for this compound?
- Methodological Answer: Positional isomers exhibit divergent properties:
Propiedades
Número CAS |
14705-04-5 |
|---|---|
Fórmula molecular |
C12H18O |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
5-methyl-2-pentan-2-ylphenol |
InChI |
InChI=1S/C12H18O/c1-4-5-10(3)11-7-6-9(2)8-12(11)13/h6-8,10,13H,4-5H2,1-3H3 |
Clave InChI |
UVSROVHTIGCYBD-UHFFFAOYSA-N |
SMILES |
CCCC(C)C1=C(C=C(C=C1)C)O |
SMILES canónico |
CCCC(C)C1=C(C=C(C=C1)C)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
3-Methyl-6-(1-methylbutyl)phenol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















